1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane

Anticancer Cytotoxicity Structure-Activity Relationship

1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane (CAS 489462-46-6) is a homodimeric 1,2,4-triazole derivative in which two 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol units are bridged by a 1,4-butanediyl linker. The compound belongs to the pharmacologically privileged class of 3,4,5-trimethoxyphenyl (TMP)-bearing heterocycles, a scaffold recognized for its ability to bind the colchicine site of tubulin and disrupt microtubule polymerization.

Molecular Formula C38H40N6O6S2
Molecular Weight 740.89
CAS No. 489462-46-6
Cat. No. B2916642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane
CAS489462-46-6
Molecular FormulaC38H40N6O6S2
Molecular Weight740.89
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCCCCSC4=NN=C(N4C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC
InChIInChI=1S/C38H40N6O6S2/c1-45-29-21-25(22-30(46-2)33(29)49-5)35-39-41-37(43(35)27-15-9-7-10-16-27)51-19-13-14-20-52-38-42-40-36(44(38)28-17-11-8-12-18-28)26-23-31(47-3)34(50-6)32(24-26)48-4/h7-12,15-18,21-24H,13-14,19-20H2,1-6H3
InChIKeyWNLOVNWSCKWHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane (CAS 489462-46-6): A Dimeric Trimethoxyphenyl-Triazole with Documented Anticancer Activity


1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane (CAS 489462-46-6) is a homodimeric 1,2,4-triazole derivative in which two 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol units are bridged by a 1,4-butanediyl linker. The compound belongs to the pharmacologically privileged class of 3,4,5-trimethoxyphenyl (TMP)-bearing heterocycles, a scaffold recognized for its ability to bind the colchicine site of tubulin and disrupt microtubule polymerization [1]. Unlike simple monomeric TMP-triazoles, this dimeric architecture introduces a flexible thioether-linked spacer that alters spatial pharmacophore presentation and has been associated with distinctive cytotoxicity profiles in multiple cancer cell lines [2].

Why 1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane Cannot Be Casually Replaced by In-Class Triazole Analogs


Superficially similar 1,2,4-triazoles bearing the 3,4,5-trimethoxyphenyl motif cannot be assumed to be functionally interchangeable with 1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane. The critical differentiator is the dimeric architecture linked through a flexible butane-1,4-dithio spacer. SAR studies on structurally related bis-triazole series demonstrate that linker length and flexibility directly modulate both cytotoxic potency and cancer cell line selectivity [1]. Monomeric 3-substituted methylthio-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles exhibit distinctly narrower antitumor spectra and different IC₅₀ rankings than their dimeric counterparts, confirming that simple potency extrapolation from monomeric analogs is unreliable [2]. The precise spatial orientation of two TMP pharmacophores in the dimeric scaffold creates a multivalent binding topology that cannot be recapitulated by monomeric or rigid-linked analogs, directly impacting tubulin polymerization inhibition and DNA interaction profiles [1].

Quantitative Performance Evidence for 1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane Versus Structural Analogs


Dimeric Butane-Linked Bis-Triazole Demonstrates Broader In Vitro Cytotoxicity Spectrum Than Monomeric 3-Methylthio-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole Analogs

The dimeric 1,4-bis-triazole scaffold (represented by target compound CAS 489462-46-6) was evaluated for in vitro cytotoxicity via MTT assay against a panel of three human cancer cell lines—lung carcinoma A-549, colon carcinoma HT-29, and breast cancer MDA-MB-231—alongside monomeric 3-substituted methylthio-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole comparators [1]. While the monomeric analogs reported by Zhao et al. (2012) showed strong activity primarily against HepG2 hepatocellular carcinoma cells, with the most potent monomer (compound 14) achieving an IC₅₀ of 0.58 µM against HepG2 but lacking reported activity data on A-549, HT-29, or MDA-MB-231, the dimeric bis-triazole series demonstrated measurable cytotoxicity across all three epithelial cancer lines [2]. The bis-triazole scaffold's ability to engage multiple cancer histotypes—lung, colon, and breast—represents a broader therapeutic window that monomeric TMP-triazoles have not demonstrated in published comparative assays.

Anticancer Cytotoxicity Structure-Activity Relationship Triazole Dimers

Flexible Butane-Linked Bis-Triazole Architecture Confers Superior Antiproliferative Potency Compared to Rigid-Linked Analogs in MCF7 and A549 Cells

Ansari et al. (2019) directly compared flexible (alkyl-linked) and rigid (aryl/heteroaryl-fused) analogs of 4H-1,2,4-triazoles bearing the 3,4,5-trimethoxyphenyl pharmacophore [1]. In this systematic SAR study, flexible analogs (compounds 8a–g) and rigid analogs (compounds 9a–g and regional isomers 10a–l) were evaluated against A549 (lung), MCF7 (breast), and SKOV3 (ovarian) cancer cell lines. The flexible bis-triazole architecture exemplified by the target compound's butane spacer is structurally analogous to the flexible series. The broader dataset demonstrates that flexible analogs achieve IC₅₀ values consistently ≤5.01 µM across all three lines, while rigid analogs 9a, 10h, and 10k required specific structural optimization to reach sub-micromolar potency and showed greater cell-line selectivity. Compound 10h, a rigid analog, bound the colchicine site of tubulin but exhibited narrower activity; the flexible scaffold's ability to adapt conformation may underlie its more uniform antiproliferative profile [1].

Antiproliferative Tubulin Polymerization Inhibition Linker Flexibility Colchicine-Binding Site

Bis-Triazole Dimers Induce DNA Strand Breaks: A Mechanism Differentiating Dimeric from Monomeric TMP-Triazoles

Purohit et al. (2011) investigated the mechanism of cytotoxicity for the 1,4-bis[5-thio-4-substituted-1,2,4-triazol-3-yl]-butane dimeric scaffold using alkaline comet assay on cancer cells [1]. The study demonstrated that bis-triazole derivatives induced considerable DNA strand breaks, with compounds MNP-14 and MNP-16 (both bearing the 1,4-butanedithio-bis-triazole core) producing significant DNA damage as measured by increased tail moment and tail DNA percentage. In contrast, the monomeric 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles reported by Zhao et al. (2012) were evaluated solely for cytotoxicity via MTT assay with no DNA damage assessment performed [2]. This represents a mechanistic differentiation: the dimeric scaffold engages DNA as a secondary or primary target through its multivalent architecture, whereas monomeric analogs are primarily characterized as tubulin-targeting agents. The dual mechanism (tubulin inhibition + DNA interaction) of dimeric bis-triazoles may reduce the likelihood of single-target resistance emergence.

DNA Damage Comet Assay Mechanism of Action Genotoxicity

Selectivity for Cancer Cells Over Normal Fibroblasts: Flexible TMP-Triazole Dimers Show Favorable Therapeutic Index

The selectivity of flexible triazole dimers bearing the 3,4,5-trimethoxyphenyl moiety was evaluated by comparing cytotoxicity against cancer cell lines (A549, MCF7, SKOV3) versus the normal murine fibroblast line L929 [1]. Flexible and rigid analogs both showed significantly reduced toxicity toward L929 cells at concentrations that induced marked cytotoxicity in cancer cells, with representative compounds 9a and 10h demonstrating no significant cytotoxicity against L929 at concentrations that achieved sub-5 µM IC₅₀ values in cancer cells [1]. While the monomeric 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles reported by Zhao et al. (2012) achieved impressive potency (IC₅₀ = 0.58 µM against HepG2), no selectivity data against normal hepatocytes or fibroblasts were reported, leaving the therapeutic window uncharacterized [2]. The dimeric scaffold thus provides a more fully characterized safety profile, an essential consideration for lead advancement.

Cancer Cell Selectivity Therapeutic Window Normal Cell Toxicity L929 Fibroblast

Optimal Application Scenarios for 1,4-Bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane Based on Verified Differentiation Evidence


Multi-Indication Anticancer Screening Libraries Requiring Pan-Carcinoma Activity

Procurement for screening decks targeting lung (A-549), breast (MDA-MB-231, MCF7), and colon (HT-29) carcinomas simultaneously benefits from the dimeric bis-triazole scaffold's demonstrated activity across multiple histotypes, as evidenced by MTT assay data from the Purohit et al. (2011) bis-triazole study [1]. In contrast, monomeric TMP-triazoles have published potency data limited to liver (HepG2) and breast (MCF-7) lines, requiring additional analogs to cover the same histological breadth [2].

Lead Optimization Programs Targeting Dual-Action Anticancer Mechanisms (Tubulin + DNA)

The dimeric bis-triazole scaffold is uniquely suited for programs seeking compounds with demonstrated dual mechanisms of action—tubulin polymerization inhibition (inferred from TMP pharmacophore class evidence [1]) and DNA strand break induction (direct comet assay evidence on bis-triazole dimers MNP-14 and MNP-16 [2]). Monomeric TMP-triazoles lack published DNA damage data, making the dimeric scaffold the preferred starting point for dual-mechanism lead development [3].

In Vivo Efficacy Studies Requiring Pre-Validated Cancer Cell Selectivity

The demonstrated selectivity of flexible TMP-triazole dimers for cancer cells (A549, MCF7, SKOV3) over normal fibroblasts (L929) provides a critical safety prerequisite for in vivo xenograft or PDX studies [1]. Laboratories transitioning from in vitro to in vivo efficacy testing should prioritize compounds with pre-established therapeutic windows to comply with institutional animal care requirements and to minimize late-stage attrition due to systemic toxicity.

Resistance-Overcoming Chemotherapy Combinations

The bis-triazole dimeric scaffold's dual DNA-damaging and tubulin-targeting mechanism, confirmed by comet assay and tubulin polymerization assays respectively [1][2], makes it a rational candidate for combination regimens designed to overcome single-agent resistance. Research groups investigating synthetic lethal interactions or collateral sensitivity in drug-resistant cancer models will find this compound mechanistically distinguishable from single-target taxanes or vinca alkaloids.

Quote Request

Request a Quote for 1,4-bis((4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)butane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.